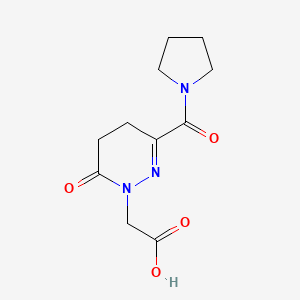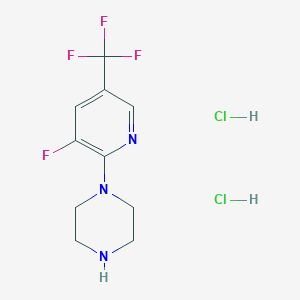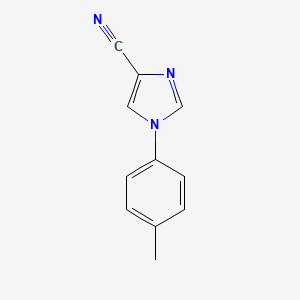
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts like palladium complexes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Applications De Recherche Scientifique
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its binding affinity and reactivity with biological molecules. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-(difluoromethyl)pyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-6-(difluoromethyl)-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. The combination of chlorine, fluorine, and iodine atoms provides a distinct reactivity profile, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5HCl2F2IN2 |
|---|---|
Poids moléculaire |
324.88 g/mol |
Nom IUPAC |
2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine |
InChI |
InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H |
Clé InChI |
NADVGIAHZJMPGW-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1Cl)Cl)C(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




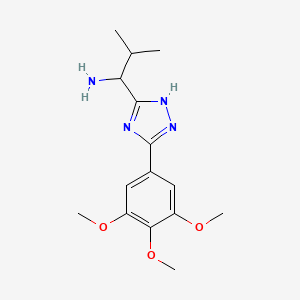

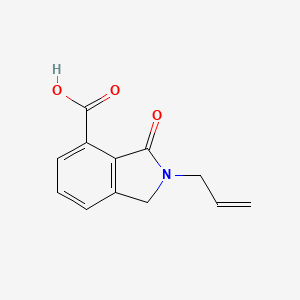

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
